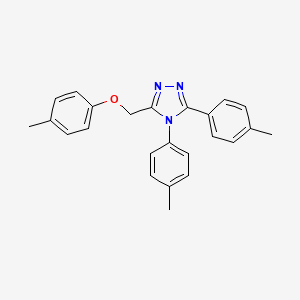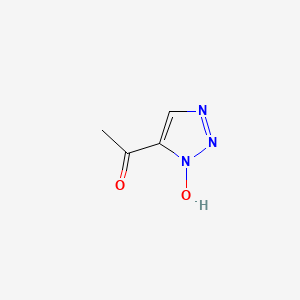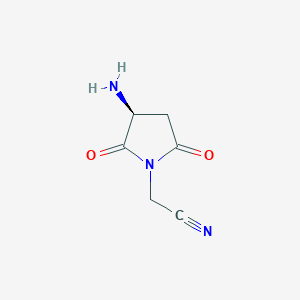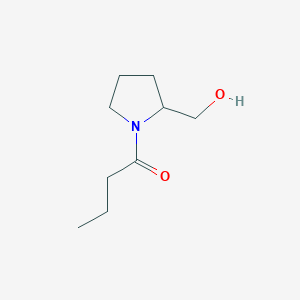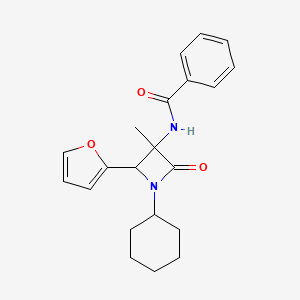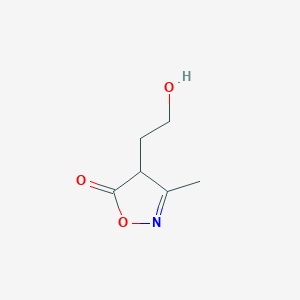![molecular formula C63H63CuP3 B12888394 Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
Copper tris[tris(2-methylphenyl)phosphine]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper tris[tris(2-methylphenyl)phosphine]- is a coordination compound with the molecular formula C63H63CuP3. It is a complex of copper with tris(2-methylphenyl)phosphine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Copper tris[tris(2-methylphenyl)phosphine]- can be synthesized through the reaction of copper(I) chloride with tris(2-methylphenyl)phosphine in an inert atmosphere. The reaction typically involves the following steps:
- Dissolving copper(I) chloride in a suitable solvent such as dichloromethane.
- Adding tris(2-methylphenyl)phosphine to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for copper tris[tris(2-methylphenyl)phosphine]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Copper tris[tris(2-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligand structures.
Reduction: Reduced copper complexes or elemental copper.
Substitution: New coordination compounds with different ligands.
科学研究应用
Copper tris[tris(2-methylphenyl)phosphine]- has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industrial Chemistry: It is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of copper tris[tris(2-methylphenyl)phosphine]- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a catalytic site, while the phosphine ligands stabilize the complex and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes.
相似化合物的比较
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethylphenyl)phosphine: A phosphine ligand with bulkier substituents, leading to different steric effects.
Bis(triphenylphosphine)copper(I) chloride: A copper complex with triphenylphosphine ligands, used in similar catalytic applications.
Uniqueness
Copper tris[tris(2-methylphenyl)phosphine]- is unique due to the specific electronic and steric properties imparted by the tris(2-methylphenyl)phosphine ligands. These properties enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.
属性
分子式 |
C63H63CuP3 |
|---|---|
分子量 |
976.6 g/mol |
IUPAC 名称 |
copper;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h3*4-15H,1-3H3; |
InChI 键 |
PDLLZNLBNHZSPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
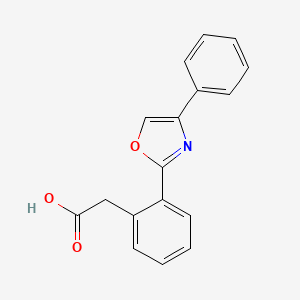
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
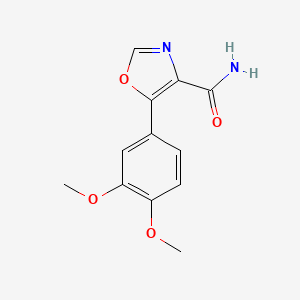
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
